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Compound Name: 8-Nitro-7-quinolinecarboxaldehyde

Cat. No.: B180672 Get Quote

Benchmarking 8-Nitro-7-
quinolinecarboxaldehyde: A Comparative Guide
for Researchers
For researchers, scientists, and drug development professionals, the selection of versatile

chemical intermediates is a critical step in the synthesis of novel compounds with enhanced

functionalities. 8-Nitro-7-quinolinecarboxaldehyde, a quinoline derivative featuring reactive

nitro and aldehyde groups, has emerged as a valuable building block in diverse applications,

from pharmaceuticals to material science. This guide provides an objective comparison of its

performance potential in key applications, supported by available experimental data for

structurally related compounds, and outlines detailed experimental protocols.

Pharmaceutical Applications: A Scaffold for
Bioactive Agents
8-Nitro-7-quinolinecarboxaldehyde serves as a key intermediate in the synthesis of a variety

of bioactive molecules, particularly in the development of anticancer and antimicrobial agents.

[1] The quinoline scaffold itself is a well-established pharmacophore in medicinal chemistry.
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Quinoline derivatives have demonstrated significant potential as anticancer agents. While

specific IC50 values for direct derivatives of 8-Nitro-7-quinolinecarboxaldehyde are not

readily available in the reviewed literature, data for structurally similar nitroquinoline and 8-

hydroxyquinoline derivatives highlight the promise of this compound class. For instance, a

ruthenium complex containing 8-hydroxyquinoline, Bis(quinolin-8-

olato)bis(triphenylphosphine)ruthenium(II), has shown notable cytotoxicity in breast cancer cell

lines.

Compound/Derivati
ve Class

Cell Line IC50 (µM) Reference

8-hydroxy-2-

quinolinecarbaldehyde

Hep3B

(Hepatocellular

carcinoma)

6.25 ± 0.034 µg/mL [2]

8-hydroxy-2-

quinolinecarbaldehyde

MDA231, T-47D,

Hs578t, SaoS2, K562,

SKHep1

12.5–25 µg/mL [2]

8-nitro-2,3-

dihydroquinolin-4(1H)-

one derivative

Breast and Lung

Cancer
14.26 and 15.41 µM [3]

Alternative Anticancer Scaffolds: For comparison, established anticancer agents and other

heterocyclic scaffolds are used. For example, derivatives of isatin (an indole derivative) have

shown a wide range of IC50 values against various cancer cell lines, often in the low

micromolar range.

Antimicrobial Activity
The introduction of a nitro group at the C-8 position of a fluoroquinolone core has been shown

to facilitate the synthesis of potent antibacterial agents. The electron-withdrawing nature of the

nitro group enhances the nucleophilic substitution at the C-7 position, allowing for the

introduction of various amines to create a library of derivatives.

A study on 7-substituted-8-nitrofluoroquinolones, which share the 8-nitroquinoline core,

demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus
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aureus.

8-
Nitrofluoroquinolo
ne Derivative
(Substituent at C-7)

S. aureus MIC
(µg/mL)

E. coli MIC (µg/mL) Reference

p-toluidine ~2-5 >100 [4][5]

p-chloroaniline ~2-5 >100 [4]

aniline ~2-5 >100 [4]

Alternative Antimicrobial Agents: Standard antibiotics like ciprofloxacin often exhibit broad-

spectrum activity with low MIC values. For instance, the MIC of ciprofloxacin against sensitive

S. aureus and E. coli strains is typically below 1 µg/mL. While the cited 8-nitrofluoroquinolone

derivatives show promising activity against S. aureus, their efficacy against Gram-negative

bacteria like E. coli is limited in comparison.

Fluorescent Probes and Material Science
The quinoline nucleus is a well-known fluorophore. The aldehyde group on 8-Nitro-7-
quinolinecarboxaldehyde provides a convenient handle to synthesize more complex

molecules for fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Fluorescent Probes
Derivatives of quinoline are extensively used in the development of fluorescent probes for

detecting metal ions and nitro-phenolic compounds. The performance of a fluorescent probe is

critically dependent on its quantum yield (Φ), which is the ratio of emitted photons to absorbed

photons.

While specific quantum yield data for probes directly synthesized from 8-Nitro-7-
quinolinecarboxaldehyde is scarce, related quinoline-tagged fluorescent sensors have been

reported with varying efficiencies.
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Fluorescent Probe
Derivative

Quantum Yield (Φ) Target Analyte Reference

N,N′-bis(quinolin-2-

ylmethyl)butane-1,4-

diamine

0.044 (in water) Nitro-phenolics, Zn2+ [6]

N,N′-(1,4-

phenylenebis(methyle

ne))-bis(1-(pyridin-2-

yl)-N-(quinolin-2-

ylmethyl)methanamin

e)

0.035 (in water) Nitro-phenolics, Zn2+ [6]

7-

(Diethylamino)quinolin

-2(1H)-one derivative

(in presence of CB7)

up to 0.54
Indicator

Displacement Assays
[7]

Alternative Fluorescent Probes: For comparison, probes based on other fluorophores like 7-

nitroindole (often represented by the structurally similar NBD group) are widely used. NBD-

based probes can have quantum yields that are highly solvent-dependent, ranging from 0.04 to

0.95.[8]

Organic Light-Emitting Diodes (OLEDs)
8-Nitro-7-quinolinecarboxaldehyde is considered a valuable intermediate for synthesizing

new emissive or charge-transporting materials for OLEDs.[9] Tris(8-hydroxyquinoline)aluminum

(Alq3) is a benchmark electron-transporting and emissive material in OLEDs. The performance

of OLEDs is evaluated based on their external quantum efficiency (EQE).
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OLED Emissive
Layer/Host

Dopant Max. EQE (%) Reference

Alq3 - ~1% [10]

2-methyl-9,10-

di(naphthalen-3-

yl)anthracene (host)

3,6-di[4′-(1-di(tert-

butyl))phenyl]-11,14-

bis(diphenylamino)

dibenzo[g,p]chrysene

(dopant)

4.72 [10]

The functionalization of the quinoline core, which can be initiated from intermediates like 8-
Nitro-7-quinolinecarboxaldehyde, allows for the tuning of the electronic properties to achieve

higher efficiency and stability in OLED devices.

Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of new compounds. Below

are representative protocols for the synthesis of bioactive molecules and functional materials

starting from 8-Nitro-7-quinolinecarboxaldehyde.

Protocol 1: Synthesis of a Schiff Base Derivative for
Antimicrobial/Anticancer Screening
This protocol describes the condensation reaction between 8-Nitro-7-
quinolinecarboxaldehyde and a primary amine to form a Schiff base, which can then be

tested for biological activity.

Materials:

8-Nitro-7-quinolinecarboxaldehyde

Substituted primary amine (e.g., 4-chloroaniline)

Absolute Ethanol

Glacial Acetic Acid (catalyst)
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Procedure:

Dissolve 1 equivalent of 8-Nitro-7-quinolinecarboxaldehyde in warm absolute ethanol in a

round-bottom flask.

In a separate flask, dissolve 1 equivalent of the primary amine in absolute ethanol.

Add the amine solution to the aldehyde solution with constant stirring.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Collect the precipitated Schiff base by vacuum filtration.

Wash the solid product with cold ethanol and dry under vacuum.

Characterization:

FT-IR: Confirm the formation of the imine C=N bond (typically 1600-1650 cm⁻¹) and the

disappearance of the aldehyde C=O and amine N-H stretching bands.

¹H NMR: Look for the appearance of the azomethine proton (-CH=N-) signal (typically δ 8-9

ppm).
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8-Nitro-7-quinolinecarboxaldehyde

Schiff Base Derivative

Condensation Ethanol, Acetic Acid (cat.), Reflux

Primary Amine (R-NH2)

Click to download full resolution via product page

Synthesis of a Schiff Base Derivative.

Protocol 2: General Workflow for Antimicrobial Activity
Testing (MIC Determination)
This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a

synthesized compound.

Preparation Assay Analysis

Synthesized Compound Stock Solution Serial Dilution in 96-well plate

Bacterial Inoculum (e.g., S. aureus)

Inoculate wells with bacteria Incubate at 37°C for 18-24h Visual Inspection for Turbidity Determine MIC (Lowest concentration with no growth)

Click to download full resolution via product page

Workflow for MIC Determination.

Protocol 3: Measurement of Fluorescence Quantum
Yield
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The relative quantum yield is determined by comparing the fluorescence of the sample to a

standard with a known quantum yield.

Materials:

Synthesized fluorescent probe

Quantum yield standard (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)

Spectroscopic grade solvent

UV-Vis Spectrophotometer

Fluorometer

Procedure:

Prepare a series of dilute solutions of the sample and the standard in the same solvent, with

absorbance at the excitation wavelength below 0.1.

Measure the UV-Vis absorption spectra and determine the absorbance at the excitation

wavelength.

Measure the fluorescence emission spectra for all solutions using the same excitation

wavelength and instrument settings.

Integrate the area under the fluorescence emission curves.

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard *

(I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where Φ is

the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the

excitation wavelength, and η is the refractive index of the solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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